molecular formula C16H16N2O B6247124 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2408964-18-9

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6247124
CAS RN: 2408964-18-9
M. Wt: 252.3
InChI Key:
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Description

1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is an aromatic heterocyclic compound with a wide range of applications in scientific research. It is an important synthetic intermediate in the production of many pharmaceuticals, agrochemicals, and other organic compounds. The compound has a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties. In addition, the compound has been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiazoles.

Scientific Research Applications

1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research, including the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and thiazoles. The compound has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been used in the synthesis of new drugs and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, the compound has been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor, and to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has been shown to have a wide range of biochemical and physiological effects. The compound has been found to possess antifungal, anti-inflammatory, and antiviral properties. In addition, the compound has been found to possess analgesic, anti-allergic, and anti-tumor properties. The compound has also been found to possess neuroprotective and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is commercially available. In addition, the compound is stable and can be stored for extended periods of time. However, the compound is highly toxic and should be handled with caution. In addition, the compound is not water-soluble and may require the use of organic solvents for its dissolution.

Future Directions

1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has potential for further research in a number of areas. The compound could be further investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and other diseases. In addition, the compound could be studied for its potential applications in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. The compound could also be studied for its potential use as a diagnostic tool for the detection of certain diseases. Finally, the compound could be investigated for its potential use as a food additive or preservative.

Synthesis Methods

1-(2-Phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized using a variety of methods, including the reaction of 2-chloropropionyl chloride with 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one-dihydro-1H-1,3-benzodiazole in the presence of a base. Other methods of synthesis involve the reaction of 2-chloropropionyl chloride with 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one-dihydro-1H-1,3-benzodiazole in the presence of a base, followed by a reaction of the resulting intermediate with a suitable nucleophile. The compound can also be synthesized by the reaction of 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one-dihydro-1H-1,3-benzodiazole with 2-chloropropionyl chloride in the presence of an acidic catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the condensation of 2-phenylpropan-2-amine with 2-cyanophenylacetic acid followed by reduction and cyclization.", "Starting Materials": [ "2-phenylpropan-2-amine", "2-cyanophenylacetic acid", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylpropan-2-amine and 2-cyanophenylacetic acid in acetic acid.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 4: Extract the product with ethanol and filter the solution.", "Step 5: Concentrate the filtrate and recrystallize the product from ethanol to obtain 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one." ] }

CAS RN

2408964-18-9

Product Name

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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